molecular formula C13H15ClFN B2354271 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287290-36-0

1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2354271
CAS No.: 2287290-36-0
M. Wt: 239.72
InChI Key: KSCUUFDKISSFAA-UHFFFAOYSA-N
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Description

1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[111]pentanyl]-N-methylmethanamine is a synthetic organic compound that features a unique bicyclo[111]pentane scaffold This structure is notable for its rigidity and three-dimensionality, which can impart distinct physicochemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain biological targets. The 5-chloro-2-fluorophenyl group can further modulate the compound’s activity by influencing its electronic and steric properties .

Comparison with Similar Compounds

  • 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-ethylmethanamine
  • 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-propylmethanamine

Comparison: Compared to these similar compounds, 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine offers a unique balance of rigidity and functional group diversity. Its specific substitution pattern provides distinct physicochemical properties, making it particularly valuable for certain applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN/c1-16-8-12-5-13(6-12,7-12)10-4-9(14)2-3-11(10)15/h2-4,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCUUFDKISSFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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